molecular formula C10H10BrFO B1469448 4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene CAS No. 1062614-77-0

4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene

Cat. No.: B1469448
CAS No.: 1062614-77-0
M. Wt: 245.09 g/mol
InChI Key: UIMRAGGXWOVSKC-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene is an organic compound with the molecular formula C10H10BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzaldehyde: This compound is similar in structure but contains an aldehyde group instead of a cyclopropylmethoxy group.

    4-Bromo-2-methoxyaniline: This compound has a methoxy group and an amino group instead of a cyclopropylmethoxy group and a fluorine atom.

    4-Bromo-2-fluorobenzonitrile: This compound contains a nitrile group instead of a cyclopropylmethoxy group.

Uniqueness

4-Bromo-2-(cyclopropylmethoxy)-1-fluorobenzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMRAGGXWOVSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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